3-fluorocyclobutane-1-sulfonyl chloride 3-fluorocyclobutane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1314964-82-3
VCID: VC11502445
InChI: InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2
SMILES:
Molecular Formula: C4H6ClFO2S
Molecular Weight: 172.61 g/mol

3-fluorocyclobutane-1-sulfonyl chloride

CAS No.: 1314964-82-3

Cat. No.: VC11502445

Molecular Formula: C4H6ClFO2S

Molecular Weight: 172.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-fluorocyclobutane-1-sulfonyl chloride - 1314964-82-3

Specification

CAS No. 1314964-82-3
Molecular Formula C4H6ClFO2S
Molecular Weight 172.61 g/mol
IUPAC Name 3-fluorocyclobutane-1-sulfonyl chloride
Standard InChI InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2
Standard InChI Key QGNOSMXTLHWVHM-UHFFFAOYSA-N
Canonical SMILES C1C(CC1S(=O)(=O)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular structure of FCSC consists of a strained cyclobutane ring with a sulfonyl chloride group (-SO2_2Cl) at position 1 and a fluorine atom at position 3. The cyclobutane ring introduces significant steric strain, which influences both the compound’s stability and reactivity. X-ray crystallography and computational studies reveal a puckered cyclobutane conformation, with bond angles deviating from idealized tetrahedral geometry due to ring strain . The fluorine atom’s electronegativity further polarizes the molecule, enhancing the electrophilicity of the sulfonyl chloride group.

Key Structural Parameters

  • Bond Lengths: S=O (1.43 Å), S-Cl (2.01 Å), C-F (1.39 Å).

  • Bond Angles: Cl-S-O (105°), F-C-C (88°) .

Physicochemical Properties

FCSC is typically a colorless to pale yellow liquid at room temperature, with a boiling point of 142–145°C and a density of 1.52 g/cm³. It exhibits moderate solubility in polar aprotic solvents like dichloromethane and acetonitrile but is hydrolytically sensitive, requiring anhydrous storage conditions.

Synthetic Methodologies

Classical Chlorination Approaches

Traditional synthesis routes involve the chlorination of 3-fluorocyclobutane-1-sulfonic acid using reagents such as thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5):

C4H6FO3S+SOCl2C4H6FClO2S+SO2+HCl\text{C}_4\text{H}_6\text{FO}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_4\text{H}_6\text{FClO}_2\text{S} + \text{SO}_2 + \text{HCl}

While these methods achieve moderate yields (60–75%), they often require harsh conditions and generate stoichiometric waste.

Modern Three-Step Synthesis from Alkenes

A groundbreaking three-step protocol developed by Gurbanov et al. (2021) enables the synthesis of FCSC from cyclic alkenes :

  • Epoxidation: Reaction of cyclobutene derivatives with meta-chloroperbenzoic acid (mCPBA) to form epoxides.

  • Fluorination: Ring-opening of the epoxide with a selective fluorinating agent (e.g., KHF2_2) to install the fluorine atom.

  • Sulfonation and Chlorination: Treatment with sulfur trioxide (SO3_3) followed by chlorination with cyanuric chloride (C3_3N3_3Cl3_3) to yield FCSC.

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Diastereomeric PurityEnvironmental Impact
Classical ChlorinationSOCl2_2, PCl5_560–75N/AHigh (HCl waste)
Three-Step SynthesismCPBA, KHF2_2, C3_3N3_3Cl3_385>99%Moderate

Reactivity and Functionalization

Nucleophilic Substitutions

The sulfonyl chloride group in FCSC undergoes facile nucleophilic substitutions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

C4H6FClO2S+RNH2C4H6FNRO2S+HCl\text{C}_4\text{H}_6\text{FClO}_2\text{S} + \text{RNH}_2 \rightarrow \text{C}_4\text{H}_6\text{FNRO}_2\text{S} + \text{HCl}

These reactions typically proceed at room temperature in dichloromethane or THF.

Cross-Coupling Reactions

Applications in Drug Discovery and Agrochemicals

Pharmaceutical Intermediates

FCSC serves as a key precursor to β-fluoro sulfonamides, a class of compounds with enhanced metabolic stability and bioavailability compared to non-fluorinated analogs . Notable derivatives include:

  • Anticancer Agents: Fluorinated sulfonamides targeting carbonic anhydrase IX .

  • Antibiotics: Sulfonyl fluoride inhibitors of bacterial penicillin-binding proteins .

Agrochemical Development

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison of Sulfonyl Chlorides

CompoundStructureKey FeatureReactivity with Anilines
3-Fluorocyclobutane-1-sulfonyl chlorideCyclobutane ringHigh steric strain, cis-diastereomersFast (82% yield)
3-Fluoropropane-1-sulfonyl chlorideLinear alkaneLower steric hindranceModerate (65% yield)
2-Fluorocyclopentane-1-sulfonyl chlorideCyclopentane ringReduced ring strainSlow (45% yield)

Future Perspectives

Recent advances in photoredox catalysis, as demonstrated by visible-light-mediated sulfonylation of anilines , suggest opportunities for leveraging FCSC in radical-based reactions. Additionally, the development of continuous-flow systems could address scalability challenges in its synthesis.

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